2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide
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Description
2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H17FN6O2S and its molecular weight is 436.47. The purity is usually 95%.
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Biological Activity
The compound 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
This compound features a complex structure characterized by a tetrahydropyrazolo-thiazolo-pyrimidine core with a 4-fluorophenyl substituent and a pyridinylmethyl acetamide moiety. The molecular formula can be represented as:
The presence of the fluorine atom in the phenyl ring is significant for enhancing biological activity and modulating pharmacokinetic properties.
Antitumor Activity
Research indicates that derivatives of pyrazolo-thiazolo-pyrimidines exhibit notable antitumor properties. In particular, compounds with similar structural motifs have shown efficacy against various cancer cell lines. For instance, studies involving similar pyrazole derivatives demonstrated significant inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in cancer proliferation and survival .
Table 1: Antitumor Activity of Pyrazolo-Thiazolo-Pyrimidine Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT116 (Colon) | 6.2 |
Compound B | T47D (Breast) | 27.3 |
2-(1-(4-fluorophenyl)-...) | TBD | TBD |
Anti-inflammatory Properties
Studies have also highlighted the anti-inflammatory potential of pyrazole derivatives. The compound under discussion may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in chronic inflammatory diseases. Research has shown that compounds with similar structures can effectively reduce inflammation markers in vitro and in vivo models .
Antimicrobial Activity
The antimicrobial activity of heterocyclic compounds is well-documented, with pyrazole derivatives exhibiting broad-spectrum activity against various pathogens. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth .
Table 2: Antimicrobial Activity of Related Compounds
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | E. coli | 15 µg/mL |
Compound D | S. aureus | 10 µg/mL |
2-(1-(4-fluorophenyl)-...) | TBD | TBD |
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and inflammation.
- Receptor Modulation : The interaction with specific receptors such as EGFR and Bcl-2 family proteins is crucial for its antitumor efficacy.
- Reactive Oxygen Species (ROS) Regulation : Compounds that modulate oxidative stress pathways can lead to enhanced apoptosis in cancer cells.
Case Studies
Several studies have explored the biological effects of pyrazole derivatives:
- Case Study 1 : A recent study evaluated the cytotoxic effects of a related pyrazole derivative on MCF-7 breast cancer cells, demonstrating an IC50 value significantly lower than standard chemotherapeutics .
- Case Study 2 : Another investigation focused on the anti-inflammatory effects in a murine model of arthritis, where treatment with a pyrazole derivative resulted in reduced swelling and pain scores compared to controls .
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2S/c22-14-3-5-15(6-4-14)28-19-17(11-25-28)20(30)27-16(12-31-21(27)26-19)8-18(29)24-10-13-2-1-7-23-9-13/h1-7,9,11,16H,8,10,12H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFJBVROGFEDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=C(C=C4)F)CC(=O)NCC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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